molecular formula C11H15NO B2544551 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 630407-52-2

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2544551
M. Wt: 177.247
InChI Key: WRHBHXZLVGXOTR-UHFFFAOYSA-N
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Description

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 177.25 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is 1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9 (10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature .

Scientific Research Applications

Pharmacological Properties and Toxicity

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline exhibits unique pharmacological characteristics. In a study, the toxicity and pharmacological effects of various 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides, including those with 6-ethoxy substituents, were explored. The research revealed that the length of the 2-alkyl chain influences the toxicity, with longer chains indicating higher toxicity levels. The compounds with 6-ethoxy substituents demonstrated biphasic depressor-pressor actions, predominantly exhibiting depressor effects at large doses. Additionally, the study highlighted that these compounds have effects on blood pressure, smooth muscle, and the respiratory system (Hjort et al., 1942).

Crystal Structure and Molecular Conformation

Crystallographic Studies

The crystal structure of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline was investigated to understand its molecular conformation. The study indicated a distinct conformation of the tetrahydropyridine ring, differing significantly from similar compounds. This structural analysis is crucial for comprehending the compound's interactions and behaviors in various applications (Rybakov et al., 2004).

Synthesis and Chemical Reactions

Dynamic Kinetic Resolution in Synthesis

A study presented an efficient dynamic kinetic resolution method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in creating modulators of nuclear receptors. The process involved the use of Candida antarctica lipase B for catalyzing the dynamic kinetic hydrolysis, demonstrating the utility of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in complex organic syntheses (Forró et al., 2016).

Miscellaneous Applications and Studies

Antioxidant Applications in Animal Feed

Ethoxyquin, a derivative of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline, is commonly used as an antioxidant in animal feed to protect against lipid peroxidation. While its use is restricted in food for human consumption, it's extensively applied in feed for farmed fish, poultry, and other animals. Studies have been conducted to assess its safety, considering both its beneficial antioxidative properties and the potential harmful effects observed in animals and humans exposed to it (Blaszczyk et al., 2013).

Safety And Hazards

The safety data sheet for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is available . It is recommended to handle this compound with appropriate protective clothing and to avoid contact with skin and eyes .

Future Directions

Given the biological activities of 1,2,3,4-tetrahydroisoquinolines, there is considerable interest in the scientific community towards the synthesis of its derivatives, including 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline . Future research may focus on developing new and environmentally friendly methods for the synthesis of these compounds .

properties

IUPAC Name

6-ethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHBHXZLVGXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CNCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods

Procedure details

A stirred mixture of 2-(3-ethoxy-phenyl)-ethylamine (7.0 g, 42 mmol) and 37% aqueous formaldehyde solution (3.5 mL) was heated at 110° C. for 30 minutes. The stirring was stopped and the upper water layer was removed by pipette. To the resulting mixture water (5.25 mL) and concentrated HCl (10.5 mL) were added followed by heating 100° C. for 30 minutes. After allowing to cool to room temperature the mixture was evaporated to dryness and recrystallised from acetone yielding the subtitled compound as a cream solid (2.73 g). MH+ 178. 1H NMR δ (DMSO) 1.27-1.35 (3H, t), 2.88-3.03 (2H, t), 3.18-3.40 (2H, br, t), 3.95-4.08 (2H, q), 4.10-4.22 (2H, m), 6.74-6.85 (2H, m), 7.05-7.15 (1H, m), 9.33-9.55 (2H, br.s).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

Citations

For This Compound
3
Citations
LO RANDALL - The Journal of Pharmacology and Experimental …, 1942 - Williams & Wilkins.
Number of citations: 0
T Feng, LV Hao-Yu, ZOU Ji-Long, W Yi… - Chinese journal of …, 2016 - Elsevier
The present study was designed to synthesize and evaluate a series of benzylisoquinoline derivatives. These compounds were synthesized by Bischler-Napieralski cyclization to yield 1…
Number of citations: 4 www.sciencedirect.com
R Gitto, FM Damiano, P Mader, L De Luca… - Journal of medicinal …, 2012 - ACS Publications
A series of arylsulfonamides has been synthesized and investigated for the inhibition of some selected human carbonic anhydrase isoforms. The studied compounds showed significant …
Number of citations: 26 pubs.acs.org

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